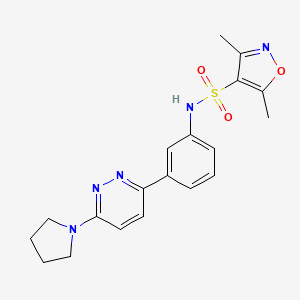
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide, also known as MT-2, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. MT-2 is a derivative of α-melanocyte-stimulating hormone (α-MSH) and has been found to have a wide range of biological activities.
Mecanismo De Acción
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide exerts its biological effects by binding to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that is involved in the regulation of energy balance and glucose metabolism. Activation of MC4R by N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide leads to the activation of intracellular signaling pathways that result in the biological effects of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide.
Biochemical and Physiological Effects
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been found to have neuroprotective effects, improve cognitive function, and increase the levels of BDNF and NGF in the brain. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has also been found to have anti-tumor effects and inhibit the growth of cancer cells. In addition, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been found to reduce body weight, improve glucose metabolism, and increase insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a highly pure and homogeneous peptide that can be synthesized by SPPS using Fmoc chemistry. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is also stable and can be stored for long periods of time. However, one limitation of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide is that it is relatively expensive compared to other peptides.
Direcciones Futuras
There are several future directions for the research on N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide. One direction is to investigate the potential applications of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential applications of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide in the treatment of obesity and diabetes. In addition, more studies are needed to investigate the mechanism of action of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide and to identify potential side effects.
Métodos De Síntesis
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been found to have neuroprotective effects and can improve cognitive function. In a study conducted on rats, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide was found to improve memory and learning ability by increasing the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
In the field of cancer research, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has been found to have anti-tumor effects. In a study conducted on human melanoma cells, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide was found to induce cell cycle arrest and apoptosis. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide was also found to inhibit the growth of breast cancer cells.
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide has also been studied for its potential applications in the field of obesity and diabetes. In a study conducted on obese mice, N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide was found to reduce body weight and improve glucose metabolism. N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide was also found to increase insulin sensitivity in diabetic rats.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-16(13(18)11-8-19-9-15-11)10-6-17(7-10)12-4-2-3-5-14-12/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXXJSRSHJFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)


![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)
![2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B3005835.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)



